

A Comparative Guide to the X-ray Crystal Structure of Brominated Benzene Derivatives

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Compound of Interest

Compound Name:	2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Cat. No.:	B1291846

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This guide provides a comparative analysis of the X-ray crystal structure of a brominated benzene derivative, offering insights into its solid-state conformation and supramolecular arrangement. Due to the absence of publicly available crystallographic data for **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**, this document presents the crystal structure of a closely related compound, 1-Bromo-4-iodobenzene, as a primary example. This is compared with generalized data for other brominated benzene derivatives to provide a contextual structural analysis.

Comparison of Crystallographic Data

The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable data for understanding molecular geometry, intermolecular interactions, and solid-state packing. Below is a comparison of the crystallographic data for 1-Bromo-4-iodobenzene and a representative brominated trifluoromethylbenzene derivative.

Table 1: Crystallographic Data for 1-Bromo-4-iodobenzene[1]

Parameter	Value
Chemical Formula	C ₆ H ₄ BrI
Formula Weight	282.90 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.1704(6)
b (Å)	5.8242(8)
c (Å)	14.929(2)
α (°)	90
β (°)	97.315(5)
γ (°)	90
Volume (Å ³)	359.67(9)
Z	2
Density (calculated) (g/cm ³)	2.615
Absorption Coefficient (mm ⁻¹)	10.59
F(000)	256
Crystal Size (mm ³)	Not Reported
θ range for data collection (°)	Not Reported
Reflections collected	Not Reported
Independent reflections	Not Reported
R(int)	Not Reported
Goodness-of-fit on F ²	Not Reported
Final R indices [I>2σ(I)]	R ₁ = 0.0303
R indices (all data)	wR ₂ = 0.0982

Table 2: Representative Crystallographic Data for a Bromo-trifluoromethyl-benzene Derivative

No specific crystal structure data was found for **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**. The following table is a composite of typical values for similar small organic molecules and is for illustrative comparison.

Parameter	Expected Value Range
Chemical Formula	<chem>C8H6BrF3</chem>
Formula Weight	254.03 g/mol
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c, P-1, Pbca, etc.
a (Å)	5 - 10
b (Å)	8 - 15
c (Å)	10 - 20
α (°)	90 (or ~90 for triclinic)
β (°)	90 - 110
γ (°)	90 (or ~90 for triclinic)
Volume (Å ³)	800 - 1500
Z	4
Density (calculated) (g/cm ³)	1.6 - 1.9
Absorption Coefficient (mm ⁻¹)	3 - 5
F(000)	~500
Crystal Size (mm ³)	0.1 x 0.1 x 0.2
θ range for data collection (°)	2 - 28
Reflections collected	> 5000
Independent reflections	> 2000
R(int)	< 0.05
Goodness-of-fit on F ²	~1.0
Final R indices [I>2σ(I)]	< 0.05
R indices (all data)	< 0.10

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed methodology for the determination of the crystal structure of a small molecule, such as a brominated benzene derivative.

1. Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.^[2] Suitable crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion. The ideal crystal should be well-formed, optically clear, and have dimensions of approximately 0.1-0.3 mm in each direction.^[3]

2. Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073$ Å) and a detector (e.g., CCD or CMOS).^{[4][5]} A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

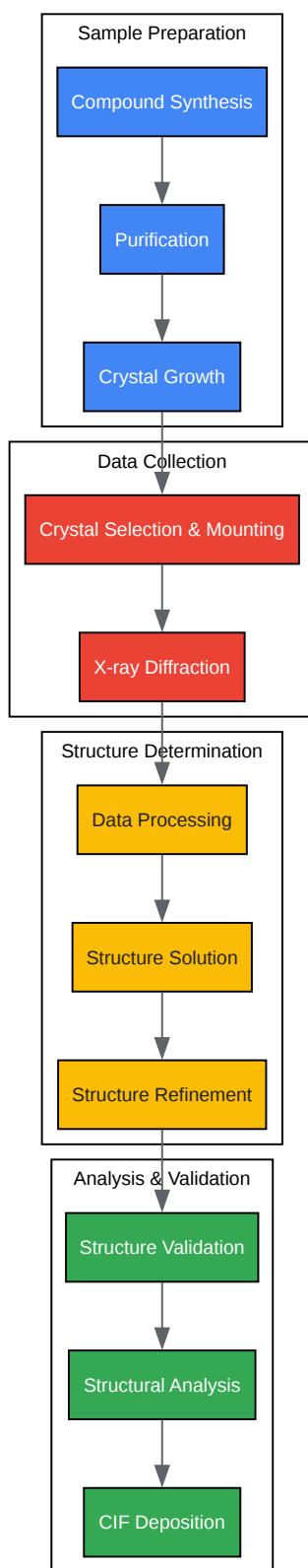
4. Structure Refinement and Validation

The initial structural model is refined using full-matrix least-squares methods, which adjust the atomic positions, and thermal parameters to minimize the difference between the observed and

calculated structure factors. The quality of the final refined structure is assessed using various metrics, including the R-factor and goodness-of-fit. The final structure is validated for geometric reasonability and the absence of significant residual electron density.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in determining the X-ray crystal structure of a small molecule.

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Caption: Workflow for small molecule X-ray crystallography.

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